4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2,4-dimethoxyacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- 4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)propylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is unique due to the presence of both bromine and dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H17BrN2O3 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-bromo-N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-11(15-9-8-14(22-2)10-16(15)23-3)19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-11+ |
InChI Key |
FCZBPOBKRZVQRQ-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.